molecular formula C22H21FN6O3 B11206744 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11206744
M. Wt: 436.4 g/mol
InChI Key: JQLADZDRMSIAGX-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxazole and triazole intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include ethyl bromoacetate, 2-ethoxybenzaldehyde, and 4-fluoroaniline. The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.

Scientific Research Applications

5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and oxazole derivatives, such as:

Uniqueness

The uniqueness of 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21FN6O3

Molecular Weight

436.4 g/mol

IUPAC Name

5-amino-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-fluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C22H21FN6O3/c1-3-31-18-7-5-4-6-16(18)22-26-17(13(2)32-22)12-29-20(24)19(27-28-29)21(30)25-15-10-8-14(23)9-11-15/h4-11H,3,12,24H2,1-2H3,(H,25,30)

InChI Key

JQLADZDRMSIAGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)F)N

Origin of Product

United States

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